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Compound of Interest
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1,2-Distearoyl-sn-glycero-3-

phosphorylethanolamine-d70

Cat. No.: B15552863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and experimental

considerations for utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70)

in scientific research, particularly in the realm of drug delivery and nanoparticle formulation.

The inclusion of a deuterated (d70) lipid tail in DSPE allows for precise tracking and

quantification in various analytical techniques, without fundamentally altering the

physicochemical properties that make DSPE a cornerstone of modern nanomedicine.

Core Principles of DSPE in Nanoparticle
Formulations
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid widely employed in

the creation of nanoparticles such as liposomes and lipid nanoparticles (LNPs).[1] Its utility

stems from several key properties:

Biocompatibility and Biodegradability: DSPE is a biocompatible and biodegradable material,

making it suitable for in vivo applications.

Amphiphilic Nature: As a phospholipid, DSPE possesses a hydrophilic head group and a

hydrophobic tail, enabling it to self-assemble into lipid bilayers in aqueous environments,

forming the structural basis of liposomes.[2]
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High Phase Transition Temperature: The saturated stearoyl chains of DSPE result in a high

phase transition temperature, which creates a rigid and stable lipid bilayer. This stability is

crucial for encapsulating and protecting therapeutic cargo and allowing for controlled drug

release.[1]

PEGylation for "Stealth" Properties: DSPE is frequently conjugated with polyethylene glycol

(PEG) to form DSPE-PEG. This PEGylated lipid is a critical component in creating "stealth"

nanoparticles.[1] The PEG layer forms a hydrophilic corona around the nanoparticle, which

sterically hinders the adsorption of plasma proteins (opsonization) and recognition by the

mononuclear phagocyte system (MPS).[2][3] This leads to a significantly prolonged

circulation time in the bloodstream, increasing the likelihood of the nanoparticle reaching its

target tissue, particularly through the enhanced permeability and retention (EPR) effect in

tumors.[4]

The deuterated variant, DSPE-d70, retains these fundamental properties while offering the

advantage of being distinguishable from endogenous lipids in mass spectrometry-based

biodistribution and pharmacokinetic studies.

Experimental Protocols
The successful formulation of DSPE-d70 containing nanoparticles is paramount to their

efficacy. Below are detailed protocols for two common manufacturing methods: thin-film

hydration and microfluidics.

Protocol 1: Thin-Film Hydration Followed by Extrusion
This is a conventional and widely used method for preparing liposomes.[4]

Materials:

DSPE-d70

Other lipids (e.g., DSPC, Cholesterol)

Organic solvent (e.g., chloroform, methanol)[5]

Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[1]
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Drug to be encapsulated (optional)

Round-bottom flask

Rotary evaporator

Water bath

Extruder with polycarbonate membranes of desired pore sizes (e.g., 100 nm)[1]

Procedure:

Lipid Film Preparation:

Dissolve DSPE-d70 and other lipids in the organic solvent in a round-bottom flask. Ensure

complete dissolution.[1]

Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature

above the lipid phase transition temperature.

Reduce the pressure to evaporate the solvent, rotating the flask to form a thin, uniform

lipid film on the inner surface.[1]

Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[1]

Hydration:

Add the aqueous hydration buffer (pre-warmed to above the lipid transition temperature) to

the flask.[1] If passively encapsulating a hydrophilic drug, it should be dissolved in this

buffer.[4]

Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended,

forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[5]

Size Reduction (Extrusion):

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100

nm).
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Transfer the MLV suspension to a syringe and pass it through the extruder a specific

number of times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a

more uniform size distribution.[1]

Purification:

Remove any unencapsulated drug or free lipids using techniques such as size exclusion

chromatography or dialysis.[4]

Protocol 2: Nanoparticle Formulation using
Microfluidics
Microfluidics offers precise and reproducible control over nanoparticle size and polydispersity.

[1]

Materials:

DSPE-d70 and other lipids

Water-miscible organic solvent (e.g., ethanol)[1]

Aqueous phase (e.g., buffer, may contain the active pharmaceutical ingredient)[1]

Microfluidic mixing device (e.g., staggered herringbone micromixer)

Syringe pumps

Procedure:

Solution Preparation:

Prepare the lipid mixture, including DSPE-d70, dissolved in the organic solvent.

Prepare the aqueous phase.

Microfluidic Mixing:
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Load the organic and aqueous phases into separate syringes and place them on the

syringe pumps.

Connect the syringes to the inlets of the microfluidic chip.

Set the desired flow rates for both phases. The flow rate ratio (FRR) between the aqueous

and organic phases is a critical parameter for controlling particle size.[1]

Initiate the flow. The rapid and controlled mixing of the two phases within the

microchannels induces nanoprecipitation and self-assembly of the nanoparticles.[1]

Collection and Purification:

Collect the nanoparticle suspension from the outlet of the microfluidic chip.

Purify the nanoparticles as described in the thin-film hydration protocol.

Data Presentation: Physicochemical
Characterization
Thorough characterization is essential to ensure the quality, stability, and efficacy of DSPE-d70

containing nanoparticles.[1] Key parameters include particle size, polydispersity index (PDI),

and zeta potential, which are typically measured using Dynamic Light Scattering (DLS).[1]

Table 1: Effect of DSPE-PEG2000:Soluplus Ratio on Nanoparticle Properties[6]
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DSPE-
PEG2000:Soluplus
Ratio (w/w)

Average Particle
Size (nm)

Zeta Potential (mV)
Polydispersity
Index (PDI)

10:1 36.5 -28.5 0.900

5:1 80.8 -29.2 0.644

4:1 128.1 -28.1 0.295

1:1 116.6 -13.7 0.112

1:4 72.0 -11.3 0.103

1:5 54.5 -6.0 0.057

1:10 56.1 -7.7 0.101

Table 2: Influence of PEG Chain Length on Nanoparticle Characteristics[7]

Property DSPE-PEG2000 DSPE-PEG5000

Hydrodynamic Diameter (nm) ~125
Larger than DSPE-PEG2000

formulations

Polydispersity Index (PDI) ~0.147 -

Zeta Potential (mV) ~ -35
More neutral than DSPE-

PEG2000 formulations

Cellular Uptake Generally efficient
Can be reduced compared to

DSPE-PEG2000

In Vivo Circulation Time Prolonged
Potentially longer than DSPE-

PEG2000

Table 3: Encapsulation Efficiency and Drug Release
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Formulation Parameter
Encapsulation Efficiency
(%)

Drug Release Profile

Lipid Composition Varies, can reach >95%[8]
Can be tuned for sustained

release[9]

Drug-to-Lipid Ratio Influential factor[8]
Higher ratios may alter release

kinetics

Loading Method (Passive vs.

Active)

Active loading generally

higher[10]

Dependent on drug and

release trigger
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Workflow for DSPE-d70 Liposome Preparation and Characterization.

Signaling Pathways: Cellular Uptake and Intracellular
Trafficking
The therapeutic efficacy of DSPE-d70 containing nanoparticles is critically dependent on their

interaction with target cells, including cellular uptake and subsequent intracellular trafficking to
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the site of action.[11]

Cellular Uptake and Intracellular Fate of DSPE-d70 Nanoparticles
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Cellular uptake and intracellular fate of DSPE-d70 nanoparticles.

DSPE-d70 formulated nanoparticles are typically internalized by cells through endocytotic

pathways, such as clathrin-mediated or caveolae-mediated endocytosis.[11] Once inside the
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cell, they are enclosed within endosomes. For the therapeutic payload to be effective, it must

escape the endo-lysosomal pathway to avoid degradation in the acidic environment of the

lysosome.[12] The formulation of the nanoparticle can be designed to facilitate this "endosomal

escape," for instance, by including components that are protonated at lower pH, leading to

membrane destabilization and release of the drug into the cytoplasm.[12][13] The released

drug can then interact with its intracellular target, initiating the desired therapeutic signaling

cascade. The PEGylation of nanoparticles, while beneficial for circulation time, can sometimes

hinder cellular uptake and endosomal escape, a challenge often referred to as the "PEG

dilemma".[3][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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